tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Overview
Description
Tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring. It is often used in various chemical and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexyl ring. The amino and dimethylcarbamoyl groups are then introduced through a series of reactions, including amination and carbamoylation. The tert-butyl group is usually added in the final steps to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,2R,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate
- tert-Butyl ((1R,2R,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Uniqueness
Tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity patterns are required.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIBKSSZNWERE-GMTAPVOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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